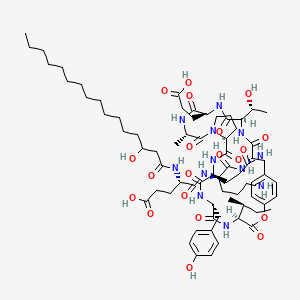

Plipastatin A1

Description

This compound has been reported in Bacillus cereus with data available.

Properties

Molecular Formula |

C72H110N12O20 |

|---|---|

Molecular Weight |

1463.7 g/mol |

IUPAC Name |

(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19S,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50+,51-,52-,53-,54+,55-,56-,61-,62+/m0/s1 |

InChI Key |

CUOJDWBMJMRDHN-VNDYOLDHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Plipastatin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and synthesis of Plipastatin A1, a potent lipopeptide with significant therapeutic potential. This compound, also known as Fengycin IX, is a cyclodepsipeptide primarily isolated from Bacillus species, such as Bacillus cereus and Bacillus amyloliquefaciens.[1][2] Its unique structure confers notable enzyme inhibitory and immunosuppressive activities, making it a subject of intensive research.

Chemical Structure and Properties

This compound is a complex lipopeptide characterized by a cyclic peptide core linked to a β-hydroxy fatty acid side chain.[2] The cyclic structure is formed by a lactone linkage. The molecule's detailed chemical identity is summarized in the table below.

| Identifier | Value |

| Molecular Formula | C72H110N12O20[1][3][4][5][] |

| Molecular Weight | 1463.71 g/mol [1][5] |

| IUPAC Name | (4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19S,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.0¹³﹐¹⁷]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid[3] |

| SMILES | O=C(--INVALID-LINK--O)=O)CCC(O)=O)=O">C@HCCCN)N--INVALID-LINK--CC)([H])NC(--INVALID-LINK--C=C2)NC3=O)=O)=O)C=C1">C@@HC(N--INVALID-LINK--C">C@@([H])C(N--INVALID-LINK--C(N--INVALID-LINK--C(N4--INVALID-LINK--([H])CCC4)=O)=O)=O)=O[4] |

| Synonyms | Fengycin IX, SNA-60-367-3[1][4] |

Historically, there was confusion regarding the stereochemistry of this compound and Fengycin IX. However, it has been experimentally confirmed that they are identical compounds.[2][7]

Biological Activity: Enzyme Inhibition

This compound exhibits significant inhibitory activity against several phospholipase enzymes. The half-maximal inhibitory concentrations (IC50) are detailed below.

| Target Enzyme | IC50 (µM) |

| Phospholipase A2 (PLA2) | 2.9[8] |

| Phospholipase C (PLC) | 1.3[8] |

| Phospholipase D (PLD) | 1.4[8] |

Beyond enzyme inhibition, this compound has demonstrated immunosuppressive properties, inhibiting delayed-type hypersensitivity in mice at a dose of 0.1 mg/animal.[4][8] It also inhibits LPS-induced B cell blastogenesis and concanavalin A-induced T cell blastogenesis.[8]

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining chromatographic separation and spectroscopic analysis.

Isolation from Bacillus amyloliquefaciens

A common protocol for isolating this compound from the fermentation broth of Bacillus amyloliquefaciens is as follows:

-

Solid-Phase Extraction (SPE): The fermentation broth is first subjected to SPE to capture the lipopeptides and remove polar impurities.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extract from SPE is then purified using RP-HPLC to isolate the specific this compound fraction.

Structural Identification

The chemical structure of the isolated compound is confirmed through a combination of advanced analytical techniques:

-

Tandem Mass Spectrometry (MS/MS): Provides information on the molecular weight and fragmentation pattern, aiding in the identification of the peptide sequence.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Determines the accurate mass and elemental composition of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the fatty acid component after hydrolysis.

-

Nuclear Magnetic Resonance (NMR) Analysis: Provides detailed information about the three-dimensional structure and stereochemistry of the molecule.[2][9]

Biosynthesis of Plipastatin

The biosynthesis of Plipastatin is a complex process mediated by a series of large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs). The synthesis follows a modular logic, where each module is responsible for the incorporation and modification of a specific amino acid.

The biosynthesis begins with the activation of constituent amino acids by the adenylation (A) domains. These activated amino acids are then tethered to the thiolation (T) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. Epimerization (E) domains are responsible for converting L-amino acids to their D-isomers at specific positions. Finally, a terminal thioesterase (TE) domain catalyzes the cyclization of the linear peptide and releases the mature Plipastatin molecule.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C72H110N12O20 | CID 139588824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 103651-09-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. This compound | Phospholipase | 103651-09-8 | Invivochem [invivochem.com]

- 7. Termination of the structural confusion between this compound and fengycin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Genesis of Plipastatin A1: A Lipopeptide from Bacillus subtilis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides, is a secondary metabolite produced by various strains of Bacillus subtilis and related species.[1][2][3] This potent antifungal agent has garnered significant interest within the scientific community for its broad spectrum of biological activities and its potential applications in biocontrol, agriculture, and medicine.[4][5] This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound, with a focus on quantitative data, detailed experimental protocols, and the intricate regulatory pathways governing its production.

Discovery and Origin

This compound was first isolated from Bacillus cereus and was initially recognized for its inhibitory effects on phospholipase A2, C, and D.[6][7] Concurrently, a structurally similar family of lipopeptides, named fengycins, were identified from Bacillus subtilis.[2][8] For a period, structural ambiguities led to debate over the distinct identities of this compound and fengycin IX.[9] However, subsequent spectroscopic analysis definitively established that this compound and fengycin IX are identical compounds.[9][10]

This compound is primarily sourced from various strains of Bacillus subtilis and Bacillus amyloliquefaciens, which are Gram-positive, soil-dwelling bacteria.[1][9][11] These microorganisms are known for their prolific production of a diverse array of bioactive secondary metabolites, including lipopeptides like surfactins and iturins, which often act synergistically with plipastatins to combat fungal pathogens.[1][2][12]

Chemical Structure: this compound is a cyclic lipopeptide composed of a decapeptide ring linked to a β-hydroxy fatty acid chain that can vary in length from 14 to 19 carbons.[13][14] The peptide moiety consists of the amino acid sequence: L-Glu-D-Orn-L-Tyr-D-Thr-L-Glu-D-Ala-L-Pro-L-Gln-D-Tyr-L-Ile.[15][16]

Quantitative Data

The production and efficacy of this compound have been quantified in numerous studies. The following tables summarize key quantitative data related to its production yield and biological activity.

Table 1: Production Yield of this compound in Bacillus subtilis

| Strain / Condition | Yield (mg/L) | Reference |

| B. subtilis M-24 (Wild Type) | ~478 | [13] |

| M-24 with P43 promoter (pps operon) | 607 | [13] |

| M-24 with P43 promoter (sfp gene) | 717 | [13] |

| M-24 with LcfA overexpression | 980 | [13] |

| M-24 with YoeA (efflux transporter) overexpression | 1233 | [13] |

| M-24 with LcfA and YoeA co-overexpression | 1890 | [13] |

| M-24 with LcfA, YoeA co-overexpression and abrB deletion | 2060 | [13] |

| M-24 engineered strain in optimized medium | 2514 | [13] |

| B. subtilis BMG01 (sfp+) | 91 ± 11.2 | [17] |

| B. subtilis BMG03 (PrepU promoter) | 507 ± 6.42 | [17] |

| B. amyloliquefaciens with ComQXPA-PsrfA system | 3850 | [[“]] |

Table 2: Antifungal Activity of this compound

| Target Fungus | Minimum Inhibitory Concentration (MIC) | Reference |

| Fusarium graminearum (conidial germination) | 100 µg/mL (complete inhibition) | [15][19] |

| Fusarium graminearum (conidial germination) | >5 µg/mL (partial inhibition) | [15][19] |

| Botrytis cinerea (conidia germination) | 1 µM (significant inhibition at 12h) | [9] |

| Botrytis cinerea (conidia germination) | 10 µM (significant inhibition at 24h) | [9] |

| Botrytis cinerea (on tomato leaves) | 50 µM (disease incidence reduction) | [9][11] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C72H110N12O20 | [][21] |

| Molecular Weight | 1463.71 g/mol | [6][21] |

| CAS Number | 103651-09-8 | [7][] |

Experimental Protocols

Isolation and Purification of this compound

This protocol is synthesized from methodologies described in studies on Bacillus amyloliquefaciens SH-B74.[9][11]

-

Fermentation: Cultivate the Bacillus subtilis strain in a suitable production medium (e.g., Landy medium or an optimized formulation) for 48-72 hours with shaking.[9][13]

-

Cell Removal: Centrifuge the fermentation broth at 4000 rpm for 20 minutes to separate the supernatant from the bacterial cells.[9]

-

Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6 N HCl and incubate overnight at 4°C to precipitate the lipopeptides.[9]

-

Crude Extraction: Collect the precipitate by centrifugation (4000 rpm, 20 min) and extract the lipopeptides with methanol.[9]

-

Solid-Phase Extraction (SPE): Load the methanol extract onto a C18 SPE cartridge. Wash the cartridge with a stepwise gradient of methanol in water to remove impurities. Elute the this compound-containing fraction with a higher concentration of methanol.[9]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the this compound fraction using a C18 RP-HPLC column with a gradient of acetonitrile and water (often containing 0.1% trifluoroacetic acid) as the mobile phase.[9][11]

-

Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a powdered form.

Structural Characterization

-

Mass Spectrometry:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the fatty acid component by hydrolyzing the lipopeptide and derivatizing the fatty acid for GC-MS analysis to determine its length and structure.[9]

Antifungal Bioassay (MIC Determination)

This protocol is based on the methodology used against Fusarium graminearum.[15]

-

Spore Suspension Preparation: Prepare a conidial suspension of the target fungus in a suitable medium (e.g., half-strength YPG medium) and adjust the concentration to 1 x 10^5 spores/mL.[15]

-

Serial Dilution: Prepare a series of twofold dilutions of purified this compound in the same medium in microtiter plates or tubes.[15]

-

Inoculation: Add an equal volume of the fungal spore suspension to each dilution of this compound. Include a control with no this compound.[15]

-

Incubation: Incubate the cultures at 28°C with shaking (200 rpm) for 12-24 hours.[15]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits the germination of the fungal conidia, as observed by microscopy.[15]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), which is encoded by the pps gene cluster.[5][24] The regulation of this gene cluster is multifactorial, involving specific enzymes, regulatory proteins, and quorum sensing systems.

The pps Gene Cluster

The pps gene cluster in B. subtilis is approximately 38.4 kb in length and comprises five core genes: ppsA, ppsB, ppsC, ppsD, and ppsE.[24][25] These genes encode the large NRPS enzymes that assemble the peptide backbone of this compound in an assembly-line fashion.

Caption: The pps gene cluster encodes the NRPS complex for this compound synthesis.

Regulatory Pathways

Several key elements regulate the expression of the pps gene cluster and, consequently, the production of this compound.

-

sfp Gene: The sfp gene encodes a 4'-phosphopantetheinyl transferase, an essential enzyme that converts the NRPS from its inactive apo-form to the active holo-form by attaching a phosphopantetheinyl prosthetic group.[26]

-

DegQ/DegU Two-Component System: The DegU-P regulatory pathway positively controls the pps operon. The expression of DegQ, a pleiotropic regulator, enhances the phosphorylation of DegU, which in turn stimulates the transcription of the pps genes.[14][26]

-

ComQXPA Quorum Sensing System: This cell-density-dependent signaling system can dynamically regulate this compound production. At high cell densities, the ComQXPA system is activated, leading to increased expression of the pps operon and higher yields of this compound.[[“]]

-

Efflux Transport: The YoeA protein, a member of the MATE (multidrug and toxic compound extrusion) family, has been identified as a major exporter of this compound. Overexpression of yoeA significantly enhances the secretion and overall yield of this compound.[13]

Caption: Regulatory network controlling this compound biosynthesis in B. subtilis.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the study of this compound, from bacterial culture to bioactivity assessment.

Caption: General experimental workflow for this compound research.

Conclusion

This compound, a multifaceted lipopeptide from Bacillus subtilis, stands as a testament to the rich chemical diversity found in the microbial world. Its discovery and the elucidation of its complex biosynthetic and regulatory pathways have opened new avenues for research in natural product chemistry, microbial genetics, and drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists aiming to explore the full potential of this remarkable molecule. Further investigations into metabolic engineering and fermentation optimization are poised to enhance the production of this compound, paving the way for its broader application as a biocontrol agent and a potential therapeutic.

References

- 1. The iturin and fengycin families of lipopeptides are key factors in antagonism of Bacillus subtilis toward Podosphaera fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Stimulation of Fengycin-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis [frontiersin.org]

- 3. Selectivity and Mechanism of Fengycin, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clone of plipastatin biosynthetic gene cluster by transformation-associated recombination technique and high efficient expression in model organism Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS 103651-09-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Termination of the structural confusion between this compound and fengycin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipopeptides from Bacillus: unveiling biotechnological prospects-sources, properties, and diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. consensus.app [consensus.app]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. This compound | C72H110N12O20 | CID 139588824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Frontiers | Isolation, Identification and Characterization of Two Kinds of Deep-Sea Bacterial Lipopeptides Against Foodborne Pathogens [frontiersin.org]

- 23. The conformational studies of this compound by 400 MHz proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. BGC0000407 [mibig.secondarymetabolites.org]

- 26. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Plipastatin A1 Production in Bacillus amyloliquefaciens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Plipastatin A1, a potent cyclic lipopeptide, and the primary microbial producers, Bacillus amyloliquefaciens. Plipastatins, also known as fengycins, are of significant interest due to their broad-spectrum antifungal activity, making them promising candidates for applications in biocontrol, food preservation, and pharmaceuticals.[1][2] This document details the biosynthesis of this compound, strategies for enhancing its production, comprehensive experimental protocols, and quantitative data from various engineered strains.

Introduction to this compound and Bacillus amyloliquefaciens

This compound is a cyclic lipopeptide antibiotic that belongs to the fengycin family.[3] Its structure consists of a ten-amino-acid peptide ring linked to a β-hydroxy fatty acid chain that can vary in length from C14 to C21.[2][4] This unique structure confers potent antifungal properties against a wide range of filamentous fungi, including significant plant pathogens like Botrytis cinerea and Fusarium graminearum.[5][6]

Bacillus amyloliquefaciens, a Gram-positive soil bacterium, is a well-known producer of various antimicrobial compounds, including the three main families of lipopeptides: surfactin, iturin, and fengycin (plipastatin).[6][7] Its ability to colonize plant roots and produce these beneficial compounds makes it a valuable agent for biological control in agriculture.[8][9] The genetic tractability of B. amyloliquefaciens also makes it an excellent chassis for metabolic engineering to improve the yield of target lipopeptides like this compound.

Biosynthesis and Regulation of this compound

The synthesis of this compound is a complex process orchestrated by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).

The Plipastatin Biosynthetic Gene Cluster (pps)

In Bacillus species, Plipastatin is synthesized by the products of the pps operon, which consists of five genes: ppsA, ppsB, ppsC, ppsD, and ppsE.[4][10] These genes encode five large synthetases (PpsA-E) that work in an assembly-line fashion to incorporate the specific amino acids and the fatty acid chain that constitute the final lipopeptide. The activation of these NRPSs from their inactive apo-forms to their active holo-forms requires post-translational modification by a 4'-phosphopantetheinyl transferase (PPTase), encoded by the sfp gene.[11][12]

Caption: Biosynthetic pathway of this compound.

Regulatory Mechanisms

The production of Plipastatin is tightly regulated at the transcriptional level. Key regulatory systems include:

-

Quorum Sensing (QS): The ComQXPA system is a crucial QS circuit in B. amyloliquefaciens that dynamically regulates plipastatin production.[13] This system allows the bacterial population to coordinate gene expression in a cell-density-dependent manner. The promoter PsrfA, which is involved in surfactin synthesis, is a key component of this QS pathway and can be engineered to control plipastatin production.[4]

-

Two-Component Systems: The DegS-DegU system is another important regulatory pathway. The phosphorylated response regulator, DegU-P, positively controls the expression of the pps operon.[12] Engineering strains to have a fully expressed degQ gene, which stimulates the DegU-P pathway, has been shown to enhance plipastatin production.[11]

Caption: Key regulatory pathways for Plipastatin production.

Quantitative Data on this compound Production

The yield of plipastatin in wild-type Bacillus strains is often low, limiting its large-scale application.[1] Metabolic engineering strategies have been successfully employed to significantly increase production titers. The table below summarizes plipastatin yields from various engineered B. amyloliquefaciens and B. subtilis strains.

| Strain / Modification | Host Organism | Key Genetic Modification(s) | Plipastatin Yield | Fold Increase | Reference |

| M-24:MtPsrfA | B. amyloliquefaciens | Replaced native pps promoter with mutated QS promoter MtPsrfA. | ~1100 mg/L | ~3.5x | [13] |

| M-24:MtPsrfA + ComQXPA | B. amyloliquefaciens | Integrated the ComQXPA QS circuit into the M-24:MtPsrfA strain. | 3850 mg/L | - | [4][13] |

| BMV10 | B. subtilis | Repaired degQ gene expression. | - | ~2x | [11][14] |

| BMV11 | B. subtilis | Replaced native pps promoter with constitutive Pveg promoter. | - | ~5x | [12] |

| M-24ΔyoeA | B. subtilis | Knockout of efflux transporter gene yoeA. | 0.11 mg/mL | 73.4% decrease | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, production, and analysis of this compound from B. amyloliquefaciens.

Strain Isolation and Identification

Caption: Workflow for isolation and identification of Bacillus strains.

Protocol:

-

Sample Collection: Collect 10 g of soil or sediment samples.[8]

-

Enrichment for Spore-Formers: Suspend the sample in 90 mL of sterile water and heat in a water bath at 80°C for 20 minutes to eliminate non-spore-forming bacteria.[8]

-

Isolation: Perform serial dilutions (10⁻³ to 10⁻⁷) of the heat-treated suspension. Plate 100 μL of each dilution onto Luria-Bertani (LB) agar plates and incubate at 28-37°C for 24-48 hours.[8]

-

Pure Culture: Select distinct colonies and obtain pure cultures by repeated streaking on fresh LB agar plates.

-

Biochemical Identification: Characterize isolates using standard biochemical tests, including Gram staining, spore staining, and catalase activity.[15]

-

Molecular Identification:

-

DNA Extraction: Extract genomic DNA from an overnight liquid culture using a bacterial genomic DNA extraction kit.[9]

-

PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R) and the gyrA gene using specific primers.[8][9] A typical PCR cycle includes an initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing (50-55°C), and extension (72°C), with a final extension step.[8][9]

-

Sequencing and Analysis: Sequence the PCR products and compare them with sequences in public databases (e.g., NCBI BLAST) for species identification.

-

Fermentation for this compound Production

Protocol:

-

Seed Culture: Inoculate a single colony of B. amyloliquefaciens into 5 mL of seed culture medium (e.g., LB broth). Incubate at 37°C for 20-24 hours with shaking.[4]

-

Production Culture: Transfer the seed culture (e.g., 5% v/v) into 100 mL of a suitable fermentation medium, such as modified Landy medium, in a 250 mL flask.[4]

-

Incubation: Culture the production flasks at 30-33°C with vigorous shaking (e.g., 180 rpm) for 5-7 days.[4]

Extraction and Purification of this compound

Caption: Workflow for this compound extraction and purification.

Protocol:

-

Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells.[4]

-

Acid Precipitation: Collect the cell-free supernatant and adjust its pH to 2.0 using concentrated HCl. Allow the lipopeptides to precipitate overnight at 4°C.[4][16]

-

Crude Extract Collection: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude lipopeptide precipitate.[4]

-

Solvent Extraction: Resuspend the precipitate in methanol or butanol and vortex to extract the lipopeptides.[5][17] Centrifuge to remove insoluble material and collect the solvent phase.

-

Purification:

-

Solid-Phase Extraction (SPE): The crude extract can be further purified using a C18 SPE cartridge to separate different lipopeptide families.[5]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity this compound, the SPE fractions are subjected to semi-preparative RP-HPLC on a C18 column.[5][6]

-

Quantification and Characterization

-

Quantification: this compound is typically quantified using RP-HPLC by monitoring the absorbance at 214 nm.[6] A standard curve is constructed using purified this compound of a known concentration.[6][18]

-

Characterization: The identity and structure of the purified compound are confirmed using mass spectrometry techniques such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[6][13]

Biological Activity Assay (Antifungal)

Protocol (Conidia Germination Inhibition Assay):

-

Target Fungus: Prepare a conidial suspension of the target fungus (e.g., Botrytis cinerea) in a suitable buffer.

-

Treatment: On glass slides or in a microtiter plate, mix the conidial suspension with various concentrations of the purified this compound (e.g., 1 µM to 50 µM).[5] A control treatment with the solvent (e.g., methanol) should be included.

-

Incubation: Incubate the slides in a humid chamber at the optimal growth temperature for the fungus (e.g., 20-25°C) for 12 to 24 hours.[5]

-

Microscopic Observation: Observe the germination of conidia under a microscope. A conidium is considered germinated if the germ tube is longer than its diameter.

-

Analysis: Calculate the percentage of germination inhibition for each concentration compared to the control. The minimal inhibitory concentration (MIC) can also be determined.[18]

Conclusion

Bacillus amyloliquefaciens is a robust and versatile microbial platform for the production of this compound. While wild-type strains produce this valuable antifungal lipopeptide at low levels, a deep understanding of its biosynthetic and regulatory pathways has enabled significant improvements in yield through metabolic engineering. By employing strategies such as promoter engineering and optimizing regulatory circuits like the ComQXPA quorum-sensing system, researchers have achieved commercially viable production titers. The detailed protocols provided in this guide offer a comprehensive framework for the isolation, production, purification, and characterization of this compound, empowering researchers and drug development professionals to further explore and exploit the potential of this potent biocontrol and therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemically engineering Bacillus amyloliquefaciens for increasing its antifungal activity and green antifungal lipopeptides production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Isolation, Identification, and Antibacterial Mechanisms of Bacillus amyloliquefaciens QSB-6 and Its Effect on Plant Roots [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Identification and Quantification of Lipopeptide Homologues Induced and Produced by Bacillus amyloliquefaciens [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Antifungal Mechanism of Action of Plipastatin A1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Plipastatin A1, a cyclic lipopeptide of the fengycin family produced by various Bacillus species, exhibits potent and broad-spectrum antifungal activity against numerous phytopathogenic fungi.[1][2][3] Its primary mechanism of action involves a direct and disruptive interaction with the fungal cell membrane and cell wall, leading to a cascade of events that culminate in cell death.[4] This technical guide provides a comprehensive overview of the molecular mechanisms, summarizes key quantitative data on its efficacy, details the experimental protocols used for its characterization, and visualizes the critical pathways and workflows involved in its study.

Core Antifungal Mechanism of Action

The antifungal effect of this compound is primarily attributed to its amphiphilic nature, which facilitates its interaction with and subsequent disruption of the fungal cell's outer layers. The mechanism is multifaceted, involving membrane permeabilization, ultrastructural damage, and induction of cellular stress responses.

1.1. Interaction with Fungal Cell Membranes

This compound's lipophilic fatty acid tail anchors into the lipid bilayer of the fungal plasma membrane, while its hydrophilic peptide ring remains at the membrane-water interface. This interaction is concentration-dependent and is influenced by the specific composition of phospholipids and sterols, such as ergosterol, in the target membrane.[4][5]

At lower concentrations, the lipopeptide molecules insert into the membrane, causing minor perturbations. However, at concentrations exceeding the Minimum Inhibitory Concentration (MIC), this compound molecules aggregate and form pores or ion channels. This action disrupts the membrane's integrity, leading to:

-

Loss of Ion Homeostasis: Uncontrolled leakage of essential ions (e.g., K+) and influx of others (e.g., Ca2+).

-

Membrane Depolarization: Disruption of the electrochemical gradient vital for cellular processes.

-

Leakage of Cellular Contents: Efflux of vital cytoplasmic components, leading to metabolic collapse.[6]

1.2. Ultrastructural Damage

Microscopic analyses have revealed the severe morphological and ultrastructural damage inflicted by this compound. Transmission electron microscopy (TEM) of fungi treated with plipastatins shows:

-

Gapped and Disorganized Cell Walls: The integrity of the cell wall is compromised.[4]

-

Damaged Plasma Membranes: The plasma membrane becomes severely disturbed and often separates from the cell wall.[4]

-

Cytoplasmic Vacuolation: The formation of large vacuoles within the cytoplasm, which displaces and compresses other organelles.[6]

-

Hyphal Distortion: Treated hyphae exhibit abnormal morphologies, including conglobation (clumping) at young hyphae and branch tips.[6]

These physical disruptions are the direct cause of fungicidal activity, effectively killing the fungal spores and inhibiting mycelial growth.[4][6]

Quantitative Antifungal Activity

The efficacy of this compound has been quantified against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Fungal Species | MIC Value | Reference |

| Fusarium graminearum | 100 µg/mL | [4][6] |

| Botrytis cinerea | >1 µM (at 12h) | [7] |

| Botrytis cinerea | >10 µM (at 24h) | [7] |

| Magnaporthe oryzae Triticum | 1-5 µg/mL (for various lipopeptides) | [8] |

Note: The in planta concentration required for disease control can be significantly higher than the in vitro MIC. For instance, 50 µM of this compound was needed to control gray mold on tomato leaves.[7][9]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for core assays.

3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits fungal growth using a broth microdilution method.[10]

Materials:

-

Purified this compound

-

Target fungal strain

-

Sterile 96-well U-shaped microtiter plates

-

Appropriate liquid medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)[10][11]

-

Spectrophotometer or plate reader

-

Sterile water or solvent for this compound

Procedure:

-

Prepare Fungal Inoculum: Culture the fungus on a suitable agar medium. Harvest spores and suspend them in sterile saline or broth. Adjust the spore suspension to a final concentration of approximately 1 x 105 to 7 x 106 conidia/mL.[6][10]

-

Prepare this compound Dilutions: Prepare a stock solution of this compound. Perform a series of two-fold serial dilutions in the liquid medium directly in the wells of the 96-well plate to achieve a range of desired final concentrations (e.g., 0.5 to 500 µg/mL).[4]

-

Inoculation: Add a standardized volume of the fungal inoculum to each well containing the this compound dilutions.

-

Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an optimal temperature (e.g., 25-30°C) for a period of 48 to 168 hours, depending on the fungal species' growth rate.[10][11]

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed. This can be assessed visually or by measuring optical density (e.g., at 450 nm).[11]

3.2. Protocol: In Vitro Conidia Germination Assay

This assay directly assesses the effect of this compound on the ability of fungal spores to germinate and form hyphae.[7]

Materials:

-

Purified this compound

-

Fungal conidia suspension

-

Sterile microscope slides and coverslips

-

Humid chamber (e.g., a Petri dish with moist filter paper)

-

Microscope

Procedure:

-

Prepare Spore Suspension: Harvest fresh conidia from a fungal culture and suspend them in sterile water or a minimal nutrient solution to a concentration of approximately 1 x 105 spores/mL.

-

Treatment: Mix aliquots of the spore suspension with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a control treatment with no this compound.

-

Incubation: Pipette a small droplet (e.g., 20 µL) of each mixture onto a sterile glass slide. Place the slides in a humid chamber to prevent drying and incubate at an appropriate temperature (e.g., 25°C).

-

Observation: At specific time points (e.g., 12 and 24 hours), place a coverslip over the droplet and observe under a microscope.[7]

-

Quantification: For each treatment, count the number of germinated versus non-germinated spores in several fields of view (a spore is considered germinated if the germ tube is at least as long as the spore's diameter). Calculate the percentage of germination inhibition relative to the control.

3.3. Protocol: Ultrastructural Analysis via Transmission Electron Microscopy (TEM)

This protocol is used to visualize the detailed subcellular damage caused by this compound.

Materials:

-

Fungal culture (mycelia or conidia)

-

This compound at a fungicidal concentration (e.g., MIC or 2x MIC)

-

Primary fixative (e.g., 2.5% glutaraldehyde in phosphate buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide)

-

Ethanol series for dehydration

-

Embedding resin (e.g., Spurr's or Epon)

-

Uranyl acetate and lead citrate for staining

-

Transmission Electron Microscope

Procedure:

-

Treatment: Incubate the fungal culture with this compound for a predetermined time (e.g., 12-24 hours). A control culture should be incubated without the lipopeptide.

-

Fixation: Harvest the fungal material and immediately fix with the primary fixative for several hours at 4°C. Wash with buffer and then post-fix with the secondary fixative.

-

Dehydration and Embedding: Wash the samples and dehydrate them through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%). Infiltrate the dehydrated samples with embedding resin and polymerize at high temperature.

-

Sectioning and Staining: Cut ultra-thin sections (60-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate to enhance contrast.

-

Imaging: Observe the sections under a TEM, focusing on the cell wall, plasma membrane, and internal organelles to document any ultrastructural changes compared to the control.

Conclusion

The antifungal mechanism of this compound is a robust process centered on the physical disruption of fungal cell membranes and walls. Its amphiphilic structure allows it to effectively target and permeabilize the lipid bilayer, leading to irreversible structural damage and cell death. The quantitative data underscores its high efficacy at micromolar or µg/mL concentrations. The detailed protocols provided herein offer a standardized framework for researchers to further investigate this compound or other lipopeptide antifungals, facilitating the development of novel therapeutic agents and biocontrol strategies in medicine and agriculture.

References

- 1. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal potential of lipopeptides produced by the Bacillus siamensis Sh420 strain against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing of Lipopeptides Against Filamentous Fungi [bio-protocol.org]

A Comprehensive Technical Guide to the Biological Activity of Plipastatin A1 Against Phytopathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin A1, a cyclic lipopeptide belonging to the fengycin family, has emerged as a potent bioactive compound with significant antagonistic activity against a range of phytopathogenic fungi. Produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens, this compound is a subject of growing interest in the development of novel, environmentally friendly bio-fungicides for sustainable agriculture. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its efficacy against key plant pathogens, its mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several economically important phytopathogens. The Minimum Inhibitory Concentration (MIC) and other measures of antifungal activity are summarized in the table below.

| Phytopathogen | Host Plant(s) | Disease | Activity Metric | Concentration | Reference(s) |

| Botrytis cinerea | Tomato, Grapevine, etc. | Gray Mold | Inhibition of Conidia Germination | >1 µM (at 12h), >10 µM (at 24h) | [1] |

| In vivo Disease Control (on tomato leaves) | 50 µM | [1][2][3] | |||

| Fusarium graminearum | Wheat, Maize, etc. | Fusarium Head Blight | MIC (complete inhibition of conidial germination) | 100 µg/mL | [4] |

| Fusarium oxysporum | Various | Fusarium Wilt | Potent Antifungal Activity (qualitative) | Not Specified | [2][5][6] |

| Alternaria alternata | Various | Leaf spots, blights | Antifungal Activity (qualitative) | Not Specified | |

| Rhizoctonia solani | Various | Damping-off, root rot | Antifungal Activity (qualitative) | Not Specified | |

| Phytophthora infestans | Potato, Tomato | Late Blight | Antifungal Activity (qualitative) | Not Specified | |

| Colletotrichum gloeosporioides | Various | Anthracnose | Antifungal Activity (qualitative) | Not Specified | [1] |

Note: While qualitative data suggests activity against a broader range of pathogens, specific MIC values for this compound against Alternaria alternata, Rhizoctonia solani, Phytophthora infestans, and Colletotrichum gloeosporioides are not yet widely reported in the reviewed literature. The fengycin family, to which this compound belongs, is known for its broad-spectrum antifungal properties.[1]

Mechanism of Action

This compound exerts its antifungal activity primarily by disrupting the integrity of the fungal cell membrane and cell wall. This disruption leads to a cascade of cellular events, ultimately resulting in cell death.

Interaction with the Fungal Cell Membrane and Wall

The amphiphilic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide ring, facilitates its interaction with the lipid bilayer of the fungal plasma membrane.[1] This interaction leads to the formation of pores and alters membrane permeability, causing leakage of essential cellular components.[4]

Furthermore, treatment with this compound has been observed to cause significant morphological changes in fungal hyphae, including the formation of vacuoles and conglobated structures, particularly at the growing tips.[4] Transmission electron microscopy has revealed severe damage to the plasma membrane and the cell wall, with the appearance of large gaps.[4]

Putative Signaling Pathway Disruption

While the precise signaling pathways affected by this compound are still under investigation, its mode of action suggests an impact on the Cell Wall Integrity (CWI) pathway, a critical signaling cascade for fungal survival and response to cell surface stress. The physical damage to the cell wall and membrane likely triggers this pathway as a compensatory response. However, the sustained disruptive action of this compound overwhelms these repair mechanisms.

Proposed mechanism of action for this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous phytopathogens.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a concentration of 10 mg/mL.

-

Further dilute the stock solution in the appropriate broth medium (e.g., Potato Dextrose Broth or Yeast Peptone Glucose) to create a working stock for serial dilutions.

2. Inoculum Preparation:

-

Grow the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation is observed.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial suspension to a final concentration of 1 x 10⁵ spores/mL in the test medium.

3. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working stock to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

-

Add 100 µL of the adjusted fungal inoculum to each well.

-

Include a positive control (inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that results in at least 95% inhibition of fungal growth compared to the positive control.[4]

Workflow for MIC determination of this compound.

Biofilm Inhibition Assay: Crystal Violet Method

This protocol assesses the ability of this compound to inhibit biofilm formation by phytopathogenic fungi.

1. Inoculum Preparation:

-

Prepare a fungal spore suspension as described in the antifungal susceptibility testing protocol, adjusting the concentration to 1 x 10⁶ spores/mL in a suitable liquid medium that supports biofilm formation (e.g., PDB).

2. Biofilm Formation and Treatment:

-

Add 100 µL of the fungal inoculum to the wells of a flat-bottomed 96-well polystyrene plate.

-

Add 100 µL of this compound at various concentrations (sub-MIC values are often used to assess inhibition of biofilm formation without completely inhibiting growth).

-

Include a positive control (inoculum without this compound) and a negative control (medium only).

-

Incubate the plate at 25-28°C for 48-72 hours under static conditions to allow for biofilm formation.

3. Crystal Violet Staining:

-

Gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

-

Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

4. Quantification:

-

Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated relative to the positive control.

In Vivo Biocontrol Assay on Tomato Leaves

This protocol evaluates the efficacy of this compound in controlling gray mold disease caused by Botrytis cinerea on tomato leaves.[1]

1. Plant Material and Pathogen Inoculum:

-

Use fully expanded leaves from 4-5 week old tomato plants.

-

Prepare a conidial suspension of B. cinerea at a concentration of 1 x 10⁶ spores/mL in PDB.

2. Treatment and Inoculation:

-

Prepare solutions of this compound at different concentrations (e.g., 10, 25, 50 µM) in sterile distilled water containing 0.02% Tween 20.

-

Detach tomato leaves and place them in a humid chamber.

-

Apply 10 µL droplets of the this compound solutions to the leaf surface.

-

After a short drying period, apply a 10 µL droplet of the B. cinerea conidial suspension on top of the treated area.

-

A control group should be treated with the Tween 20 solution without this compound.

3. Incubation and Disease Assessment:

-

Incubate the leaves at 20-25°C with high humidity for 3-5 days.

-

Assess disease severity by measuring the diameter of the necrotic lesions on the leaves.

-

Calculate the percentage of disease inhibition compared to the control group.

Workflow for in vivo biocontrol assay of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a biocontrol agent against a variety of phytopathogenic fungi. Its primary mechanism of action, involving the disruption of fungal cell membranes and walls, makes it an attractive candidate for the development of novel fungicides with a reduced risk of resistance development compared to single-target-site inhibitors.

Further research is warranted to:

-

Determine the MIC values of this compound against a broader range of economically important phytopathogens.

-

Elucidate the specific molecular targets and signaling pathways in fungi that are affected by this compound.

-

Investigate the antibiofilm activity of this compound against key plant pathogens and its underlying mechanisms.

-

Optimize formulations and delivery methods for in-field applications to maximize its efficacy and stability.

A deeper understanding of the biological activity of this compound will undoubtedly pave the way for its successful application in integrated pest management strategies, contributing to a more sustainable and secure agricultural future.

References

- 1. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Plipastatin A1: A Technical Guide for Researchers

An In-depth Examination of a Cyclic Lipopeptide Antibiotic for Scientific and Drug Development Professionals

Abstract

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention for its potent antifungal and enzymatic inhibitory activities. This technical guide provides a comprehensive overview of this compound, detailing its structure, physicochemical properties, and multifaceted mechanism of action. The document outlines detailed experimental protocols for its isolation, purification, and bioactivity assessment. Furthermore, it presents key quantitative data on its inhibitory effects and visualizes its interaction with cellular signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in drug development and microbiology.

Introduction

Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites characterized by a peptide ring linked to a fatty acid chain. Among these, this compound has emerged as a promising candidate for various applications due to its broad-spectrum antifungal properties and its ability to modulate host immune responses through the inhibition of key enzymes like phospholipases. This guide delves into the core scientific and technical aspects of this compound, providing a foundational resource for its study and potential therapeutic development.

Structure and Physicochemical Properties

This compound is a decapeptide linked to a β-hydroxy fatty acid side chain. Its chemical structure has been elucidated using techniques such as tandem mass spectrometry, high-resolution electrospray ionization mass spectrometry (HRESI-MS), and nuclear magnetic resonance (NMR) analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇₂H₁₁₀N₁₂O₂₀ | [1] |

| Molecular Weight | 1463.7 g/mol | [1] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in methanol and DMSO | - |

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action, primarily targeting fungal cell membranes and inhibiting phospholipase enzymes.

Antifungal Activity: Membrane Disruption

The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane's integrity. The lipophilic fatty acid tail inserts into the lipid bilayer, while the hydrophilic peptide ring interacts with the membrane surface. This interaction leads to the formation of pores and channels, causing leakage of essential cellular components and ultimately leading to cell death.

Enzyme Inhibition: Targeting Phospholipases

This compound is a potent inhibitor of several phospholipase enzymes, including Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD). These enzymes play crucial roles in cellular signaling, inflammation, and membrane homeostasis. By inhibiting these enzymes, this compound can modulate various physiological and pathological processes.

The inhibition of Phospholipase A2 is particularly significant. PLA2 catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid, a precursor for the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By blocking PLA2, this compound can attenuate the inflammatory cascade.

References

A Technical Guide to the Structural Elucidation of Plipastatin A1 and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: Plipastatin A1 is a potent antifungal cyclic lipopeptide belonging to the fengycin family, produced by various Bacillus species. Its complex structure, featuring a peptide ring linked to a β-hydroxy fatty acid chain, has made its complete structural determination a significant challenge, historically leading to confusion with similar compounds like fengycin IX. This technical guide provides a comprehensive overview of the multi-faceted analytical approach required for the unambiguous structural elucidation of this compound and its analogs. We detail the key experimental protocols, present critical quantitative data from mass spectrometry and NMR spectroscopy, and visualize the elucidation workflows and biosynthetic pathways involved.

Introduction to this compound

This compound is a member of the plipastatin/fengycin family of cyclic lipopeptides, which are non-ribosomally synthesized by bacteria such as Bacillus subtilis and Bacillus amyloliquefaciens. These compounds consist of a decapeptide ring closed by an ester linkage and a β-hydroxy fatty acid chain of variable length (C14-C21). Plipastatins exhibit significant biological activities, including potent antifungal properties against filamentous fungi, making them promising candidates for biocontrol agents in agriculture and for therapeutic applications.[1][2][3]

For decades, structural ambiguity existed between this compound and a similar compound, fengycin IX.[4] It was believed they were diastereomers differing in the stereochemistry of the tyrosine residues. However, subsequent detailed analysis has definitively shown that this compound and fengycin IX are identical compounds, with the correct stereochemistry being that assigned to this compound (L-Tyr at position 4 and D-Tyr at position 10).[5] This guide outlines the modern analytical techniques that have been instrumental in resolving such ambiguities.

Experimental Workflow for Structural Elucidation

The complete structural determination of this compound is a multi-step process that begins with the isolation of the compound and proceeds through a series of sophisticated analytical techniques to determine its primary sequence, stereochemistry, and lipid component.

Caption: Workflow for this compound structural elucidation.

Detailed Experimental Protocols

Isolation and Purification

The isolation of this compound from bacterial culture is a critical first step to obtaining a pure sample for analysis.[4]

-

Fermentation: Bacillus amyloliquefaciens SH-B74 is cultured in a suitable medium (e.g., MSM) on a shaker at 28°C for approximately 48 hours.[4]

-

Harvesting: The culture broth is centrifuged (e.g., 4000 rpm for 20 min) to separate the supernatant from bacterial cells.[4]

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to capture the lipopeptides. The cartridge is washed, and the compounds are eluted with methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The methanol extract is concentrated and subjected to semi-preparative RP-HPLC using a C18 column. A gradient of acetonitrile in water (often with 0.1% formic acid) is used to separate this compound from its analogs and other metabolites.[6][7] Fractions are collected and monitored by UV absorbance (e.g., 205 nm).[8]

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight and the amino acid sequence of the peptide chain.

-

Protocol for High-Resolution Electrospray Ionization MS (HRESI-MS):

-

A purified sample is dissolved in a suitable solvent like methanol.[9]

-

The solution is infused into a high-resolution mass spectrometer (e.g., Q-Exactive Plus Orbitrap or G2-XS Q-TOF).[8][9]

-

The analysis is performed in positive ion mode to detect protonated molecules (e.g., [M+H]⁺).

-

The high-resolution data provides the accurate mass, which is used to calculate the elemental composition and molecular formula.[4]

-

-

Protocol for Tandem MS (MS/MS):

-

The parent ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 1463.8) is selected in the first mass analyzer.[10]

-

The selected ion is subjected to collision-induced dissociation (CID) to induce fragmentation.

-

The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern, particularly the b- and y-type ions, reveals the sequence of amino acids in the peptide chain.[8][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the amino acids.

-

Protocol for 1D and 2D NMR:

-

A high-purity, dried sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired to identify characteristic signals for the peptide and fatty acid portions.[4]

-

2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) are performed to establish correlations between protons and carbons, allowing for the complete assignment of all signals and confirmation of the amino acid sequence and fatty acid structure.[11]

-

Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities, aiding in the determination of the 3D structure in solution.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used specifically to identify the structure of the fatty acid moiety after its cleavage from the peptide ring.

-

Protocol for Fatty Acid Analysis:

-

This compound is subjected to acid hydrolysis to cleave the ester and amide bonds, releasing the β-hydroxy fatty acid.

-

The fatty acid is extracted into an organic solvent.

-

It is then derivatized (e.g., methylated) to increase its volatility for gas chromatography.

-

The derivatized sample is injected into a GC-MS system. The retention time in the GC and the fragmentation pattern in the MS are compared to known standards to confirm the identity, including the chain length and position of the hydroxyl group.[4]

-

Quantitative Data Presentation

Table 1: High-Resolution Tandem MS Fragmentation Data for this compound

The fragmentation of the protonated molecule ([M+H]⁺; m/z 1463.8) is analyzed. The initial ring opening is presumed to occur at the N-terminus of the Proline residue.[10]

| Observed Fragment Ion (m/z) | Calculated Mass | Assigned Sequence Fragment (b- or y-type ions) |

| 225.9 | 226.2 | Pro-Gln |

| 389.0 | 389.4 | Tyr-Ile |

| 502.4 | 502.5 | Glu-Orn-Tyr |

| 966.4 | 966.5 | β-OH-FA-Glu-Orn-Tyr-Thr |

| 1080.5 | 1080.6 | β-OH-FA-Glu-Orn-Tyr-Thr-Glu |

| 1162.6 | 1162.6 | Tyr-Thr-Glu-Ala-Pro-Gln-Tyr |

| 1209.5 | 1209.7 | β-OH-FA-Glu-Orn-Tyr-Thr-Glu-Ala |

| 1263.6 | 1263.6 | Thr-Glu-Ala-Pro-Gln-Tyr-Ile |

| 1392.7 | 1392.7 | Glu-Ala-Pro-Gln-Tyr-Ile |

Data synthesized from published fragmentation patterns.[10]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

The chemical shifts confirm the presence of the peptide backbone and the fatty acid chain.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Peptide α-protons | 3.5 - 4.8 | 45 - 70 |

| Peptide carbonyl carbons | - | 170 - 180 |

| Fatty Acid terminal CH₃ | ~0.85 | ~14.5 |

| Fatty Acid CH₂ chain | ~1.25 | 20 - 40 |

| Tyrosine aromatic protons | 6.6 - 7.1 | 115 - 156 |

Data are characteristic ranges reported in the literature.[4]

Plipastatin Biosynthesis and Analogs

Plipastatins are synthesized by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the pps gene cluster (ppsA-E).[12] This assembly-line mechanism allows for the incorporation of non-proteinogenic amino acids and modifications, leading to structural diversity.

Caption: Non-Ribosomal Peptide Synthesis (NRPS) of this compound.

The flexibility of the NRPS system gives rise to numerous Plipastatin analogs. Structural variations typically occur in the amino acid at position 6 and in the length and saturation of the fatty acid chain. These analogs can be identified by shifts in the parent mass in MS analysis and confirmed using the techniques described above.[8][13]

Table 3: Common Plipastatin Analogs and Their Structural Variations

| Analog Name | Amino Acid at Position 6 | Fatty Acid Chain Variation | Molecular Mass [M+H]⁺ (approx.) |

| This compound | D-Ala | C16 β-hydroxy fatty acid | 1463.8 |

| Plipastatin A2 | D-Ala | C17 β-hydroxy fatty acid | 1477.8 |

| Plipastatin B1 | D-Val | C16 β-hydroxy fatty acid | 1491.8 |

| Plipastatin B2 | D-Val | C17 β-hydroxy fatty acid | 1505.8 |

| New Analogs | D-Ala / D-Val | Unsaturated β-hydroxy fatty acids | Variable |

Data compiled from multiple sources.[7][8][11]

Conclusion

The structural elucidation of this compound and its analogs is a complex undertaking that requires the synergistic application of multiple advanced analytical techniques. The combination of chromatography for purification, mass spectrometry for sequencing and molecular formula determination, and NMR spectroscopy for detailed structural and stereochemical assignment provides the definitive evidence required to characterize these intricate molecules. This guide highlights the established protocols and workflows that have not only resolved historical ambiguities but also provide a robust framework for the discovery and characterization of new lipopeptide antibiotics.

References

- 1. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. researchgate.net [researchgate.net]

- 4. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Termination of the structural confusion between this compound and fengycin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 contributes to the control of gray mold disease in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR structure of antibiotics plipastatins A and B from Bacillus subtilis inhibitors of phospholipase A(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mining New Plipastatins and Increasing the Total Yield Using CRISPR/Cas9 in Genome-Modified Bacillus subtilis 1A751 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Plipastatin A1 Synthesis in Bacillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, exhibits potent antifungal and biocontrol properties, making it a molecule of significant interest for agricultural and pharmaceutical applications. Its complex structure, comprising a β-hydroxy fatty acid linked to a decapeptide ring, is assembled not by ribosomes, but by a sophisticated enzymatic assembly line known as a Non-Ribosomal Peptide Synthetase (NRPS). This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, regulatory networks, and key experimental methodologies used in its study. Quantitative data from various strain engineering strategies are presented to illustrate the pathway's potential for optimization.

The Core Biosynthesis Pathway: A Non-Ribosomal Assembly Line

This compound is synthesized by a large, multi-enzyme complex encoded by the pps operon.[1][2][3] This machinery functions as an assembly line, where each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.

The synthesis process is initiated by the activation of a β-hydroxy fatty acid, which is then sequentially linked to ten amino acids in a specific order: L-Glu, L-Orn, L-Tyr, L-Thr, L-Glu, L-Ala (or L-Val in Plipastatin B1), L-Pro, L-Gln, D-Tyr, and L-Ile.[4] The entire process is catalyzed by five large synthetase proteins: PpsA, PpsB, PpsC, PpsD, and PpsE.[5][6][7][8]

Each module within these synthetases contains a series of catalytic domains:

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.

-

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

-

Epimerization (E) Domain: Converts specific L-amino acids to their D-isoform, as seen with the ninth amino acid (Tyr) in the this compound chain.[9]

-

Thioesterase (TE) Domain: Located at the final module, this domain is responsible for releasing the completed lipopeptide chain and catalyzing its cyclization.[9]

A critical prerequisite for the entire process is the post-translational modification of the T domains. The inactive apo-forms of the NRPS enzymes must be converted into their active holo-forms by a 4'-phosphopantetheinyl transferase (PPTase), encoded by the sfp gene.[1][5] This enzyme transfers the Ppant moiety from Coenzyme A to a conserved serine residue on the T domains.[5] Strains like Bacillus subtilis 168 have a natural mutation in the sfp gene, rendering them incapable of producing plipastatins and other lipopeptides without genetic repair.[1]

Genetic Organization: The pps Operon

The genes encoding the this compound synthetase, ppsA, ppsB, ppsC, ppsD, and ppsE, are organized into a large polycistronic operon, often spanning over 38 kb in the Bacillus subtilis chromosome.[6] The order of the genes on the chromosome corresponds to the sequence of enzyme action in the biosynthesis pathway, a principle known as co-linearity.[7]

| Gene | Encoded Protein | Size (kDa, approx.) | Modules | Function in Chain |

| ppsA | PpsA | 289 | 2 | Glu, Orn |

| ppsB | PpsB | 290 | 2 | Tyr, Thr |

| ppsC | PpsC | 287 | 2 | Glu, Ala |

| ppsD | PpsD | 407 | 3 | Pro, Gln, Tyr |

| ppsE | PpsE | 145 | 1 | Ile, Cyclization |

Regulatory Network Governing Plipastatin Synthesis

Plipastatin production is not constitutive; it is tightly controlled by a complex regulatory network that integrates signals related to cell density, nutritional status, and the transition to stationary phase.

-

DegS-DegU Two-Component System: This system is a key positive regulator. The sensor kinase DegS phosphorylates the response regulator DegU. The phosphorylated form, DegU-P, stimulates the expression of the ppsABCDE operon.[1][2] Overexpression of degQ, which enhances DegU-P activity, has been shown to significantly increase plipastatin yields.[1][2][5]

-

AbrB - Transition State Regulator: AbrB acts as a repressor, negatively controlling the pps operon during the exponential growth phase.[1][10] As the cell culture enters the stationary phase, AbrB levels decrease, lifting the repression and allowing for plipastatin synthesis. Knocking out the abrB gene can lead to a substantial increase in production.[10]

-

Quorum Sensing (ComQXPA): Cell-to-cell communication, or quorum sensing, also plays a role. The ComQXPA system can be engineered to dynamically regulate plipastatin production, linking synthesis to cell density.[11][12]

-

Surfactin Crosstalk: Interestingly, the production of another lipopeptide, surfactin, appears to positively influence plipastatin synthesis. Deletion of the surfactin synthetase operon (srfA) has been shown to decrease or even abolish plipastatin production, suggesting a complex interplay between these secondary metabolite pathways.[1]

Quantitative Analysis of this compound Production

Strain engineering has been pivotal in overcoming the low yields of plipastatin in wild-type Bacillus strains. The following tables summarize quantitative data from various studies, highlighting the impact of genetic modifications.

Table 1: Effect of Regulatory Gene Modification and Promoter Engineering on Plipastatin Titer

| Strain / Modification | Parent Strain | Plipastatin Titer (mg/L) | Fold Increase | Reference(s) |

| Control (sfp+ repaired) | B. subtilis 3NA | 15 | 1.0x | [1] |

| Repaired degQ integration | B. subtilis 3NA | ~30 | ~2.0x | [1] |

| Native promoter replaced with Pveg | B. subtilis 3NA | 70 | ~4.7x | [1] |

| Native promoter replaced with P43 | B. subtilis M-24 | 607 | 1.27x | [10] |

| abrB knockout | Engineered M-24 | 2060 | 4.31x | [10] |

| Native promoter replaced with PrepU | B. subtilis BMG01 | 507 | 5.57x | [13] |

| Native promoter replaced with quorum-sensing promoter (MtPsrfA) | Engineered M-24 | 3850 | ~3.5x (vs parent) | [11][12] |

Table 2: Effect of Precursor and Efflux Engineering on Plipastatin Titer

| Strain / Modification | Parent Strain | Plipastatin Titer (mg/L) | Fold Increase | Reference(s) |

| Control | B. subtilis M-24 | ~480 | 1.0x | [10] |

| Overexpression of long-chain fatty acid CoA ligase (lcfA) | B. subtilis M-24 | 980 | 2.05x | [10] |

| Overexpression of efflux transporter (yoeA) | B. subtilis M-24 | 1233 | 2.57x | [10] |

| Co-overexpression of lcfA and yoeA | B. subtilis M-24 | 1890 | 3.94x | [10] |

| Final optimized strain with optimized medium | B. subtilis M-24 | 2514 | 5.26x | [10] |

Key Experimental Methodologies

Studying and engineering the plipastatin biosynthesis pathway requires a suite of molecular biology and analytical techniques.

Protocol: Markerless Gene Knockout in Bacillus subtilis via CRISPR/Cas9

This protocol provides a general framework for deleting a gene (e.g., abrB) to enhance plipastatin production. The method relies on a two-plasmid system for efficient genome editing.[14][15][16]

Objective: To create a clean, markerless deletion of a target gene in the B. subtilis chromosome.

Materials:

-

B. subtilis recipient strain

-

CRISPR/Cas9 editing plasmid (e.g., pPB41) containing Cas9 and a guide RNA (sgRNA) expression cassette.

-

Donor DNA plasmid or linear DNA fragment containing homologous regions flanking the target gene (upstream and downstream homology arms) but lacking the gene itself.

-

Competent E. coli for plasmid construction.

-

Appropriate antibiotics for selection (e.g., Spectinomycin, Chloramphenicol).

-

Standard media for B. subtilis growth (e.g., LB, MS1/MS2 for competence).

Methodology:

-

sgRNA Design and Plasmid Construction:

-

Design a 20-bp sgRNA sequence targeting the gene of interest. Ensure it has a suitable protospacer adjacent motif (PAM) site in the genome.

-

Synthesize and clone the sgRNA sequence into the CRISPR/Cas9 editing plasmid.

-

-

Donor DNA Construction:

-

Using PCR, amplify ~1 kb regions directly upstream and downstream of the target gene from B. subtilis genomic DNA.

-

Join the upstream and downstream homology arms together, for example by overlap extension PCR, creating a single DNA fragment that will serve as the repair template.

-

Clone this donor fragment into a suitable plasmid or use it directly as linear DNA.

-

-

Transformation into B. subtilis:

-

Transform the CRISPR/Cas9 editing plasmid into competent B. subtilis cells. Select for transformants on plates containing the appropriate antibiotic.

-